magnesium;2-methanidylpropan-2-ylbenzene
Description
Magnesium;2-methanidylpropan-2-ylbenzene (IUPAC name), also known as neophylmagnesium chloride, is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₀H₁₃ClMg, with a molecular weight of 192.97 g/mol . The structure consists of a magnesium atom bonded to a 2-methyl-2-phenylpropyl (neophyl) group and a chloride ion, forming the typical RMgX configuration of Grignard reagents (Figure 1). This compound is highly reactive in organic synthesis, particularly in nucleophilic addition reactions to form carbon-carbon bonds. It is commonly used in the preparation of alcohols, ketones, and other functionalized aromatic derivatives .
Properties
CAS No. |
62218-17-1 |
|---|---|
Molecular Formula |
C20H26Mg |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/2C10H13.Mg/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
RYORDDOTGWOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from 2-Methyl-2-phenylpropyl Chloride and Magnesium
This method involves reacting 2-methyl-2-phenylpropyl chloride (neopentyl chloride) with magnesium metal in an ether solvent.
Reaction Conditions
- Catalysts : Copper sulfide (Cu₂S) or nitrates (e.g., nitrobenzene derivatives).
- Solvents : Tetrahydrofuran (THF), diethyl ether, or methylal (dimethyl ether).
- Temperature : Reflux (130–135°C) or ambient conditions with catalysts.
- Yield : Up to 92% with optimized agitation and catalysts.
Procedure
- Activation : Magnesium turnings are dried and activated with ethyl bromide or anthracene to initiate reaction.
- Reaction : Neopentyl chloride is added dropwise to magnesium in solvent. Rapid agitation (10,000 RPM) accelerates the reaction, reducing time from 20 hours to 3 hours.
- Quenching : The Grignard reagent is quenched with proton sources (e.g., water, methanol) to form hydrocarbons.
Alternative Solvent Systems for Cost Efficiency
Methylal (dimethyl ether) is employed as a low-cost, recoverable solvent to reduce production expenses.
Optimized Protocol
| Parameter | Value | Source |
|---|---|---|
| Magnesium | 2.4 g (0.1 mol) | |
| Neopentyl Chloride | 5.1–12 g (0.05–0.1 mol) | |
| Solvent (Methylal) | 10–180 g | |
| Temperature | Autoclave pressure (reflux) | |
| Yield | ~85% |
Advantages
Catalytic Initiation with Nitro Compounds
Nitrates or nitrobenzene derivatives catalyze reactions at lower temperatures, improving safety.
Example Reaction
- Catalyst : 1–2% nitrobenzene or copper sulfide.
- Magnesium : Turnings or powder.
- Solvent : Diethyl ether or THF.
- Yield : 85–92% with optimized conditions.
Comparative Analysis of Methods
Critical Factors in Synthesis
Solvent Selection
Catalyst Efficiency
Copper sulfide and nitrates reduce reaction time by up to 80% compared to uncatalyzed methods.
Agitation and Temperature
- Agitation : Rapid stirring (10,000 RPM) initiates exothermic reactions early, preventing side reactions.
- Temperature : Reflux ensures complete conversion but risks decomposition; autoclave systems balance efficiency and safety.
Applications and Challenges
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While it is primarily used in nucleophilic addition, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Halides: Alkyl and aryl halides can react with this compound in substitution reactions.
Solvents: Anhydrous ether is the preferred solvent to prevent the decomposition of the Grignard reagent.
Major Products Formed
Alcohols: The reaction with carbonyl compounds typically yields primary, secondary, or tertiary alcohols.
New Carbon-Carbon Bonds: Substitution reactions with halides result in the formation of new carbon-carbon bonds.
Scientific Research Applications
Magnesium;2-methanidylpropan-2-ylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for research purposes.
Industrial Chemistry: It is employed in the large-scale production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of magnesium;2-methanidylpropan-2-ylbenzene involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Structural Comparison
Magnesium;2-Methanidylpropan-2-ylbenzene vs. Zinc;2-Methanidylpropan-2-ylbenzene
The zinc analog, zinc;2-methanidylpropan-2-ylbenzene (CAS 110139-76-9), shares the same neophyl organic ligand but replaces magnesium with zinc. Key differences include:
- Molecular Formula : C₂₀H₂₆Zn (vs. C₁₀H₁₃ClMg for the magnesium compound).
- Molecular Weight : ~331.38 g/mol (vs. 192.97 g/mol).
- Bonding: The zinc compound adopts a diorganozinc structure (R₂Zn), whereas the magnesium compound follows the Grignard RMgX template (R = neophyl, X = Cl) .
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Structure Type | Metal Center |
|---|---|---|---|---|
| This compound | 35293-35-7 | 192.97 | RMgX (Grignard) | Mg |
| Zinc;2-methanidylpropan-2-ylbenzene | 110139-76-9 | 331.38 | R₂Zn (Diorganozinc) | Zn |
Magnesium Compound
- Reactivity : Highly electrophilic due to the polar Mg-C bond. Reacts vigorously with electrophiles (e.g., carbonyl compounds) to form alcohols or ketones. Sensitive to moisture and oxygen .
- Applications : Widely used in synthesizing pharmaceuticals, agrochemicals, and fine chemicals.
Zinc Compound
- Reactivity: Less reactive than Grignard reagents but exhibits higher selectivity. Organozinc compounds are pivotal in Negishi cross-coupling reactions to form C-C bonds under milder conditions .
- Applications : Utilized in asymmetric synthesis and catalytic cycles, particularly in polymer and material science.
Stability and Handling
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for magnesium;2-methanidylpropan-2-ylbenzene?
- Methodological Answer : The compound is typically synthesized via Grignard reagent formation. A 0.5 M solution of 2-methylallylmagnesium chloride in tetrahydrofuran (THF) is reacted with 2-methanidylpropan-2-ylbenzene under inert conditions (e.g., argon atmosphere) at controlled temperatures (−10°C to 25°C). Reaction progress is monitored via gas chromatography (GC) or quenching aliquots for NMR analysis. Post-synthesis purification involves fractional distillation or recrystallization in anhydrous solvents .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm molecular structure and ligand coordination. Deuterated THF or benzene is recommended for solvent compatibility .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal packing and Mg–C bond lengths. Crystals are grown via slow evaporation in THF/hexane mixtures .
- FT-IR Spectroscopy : Identify vibrational modes of Mg–C bonds (450–550 cm) and aromatic C–H stretches (3000–3100 cm) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Maintain in flame-sealed ampules under argon at −20°C to prevent THF degradation and moisture ingress .
- Reactivity : Avoid contact with protic solvents (e.g., water, alcohols) due to violent exothermic reactions. Use dry ice/acetone baths for controlled quenching .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organometallic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) model transition states and thermodynamic stability. Key parameters include Mg–C bond dissociation energies and frontier molecular orbital (FMO) analysis. Software like Gaussian or ORCA is used, with solvent effects modeled via the PCM framework .
Q. What experimental strategies resolve contradictions in reported reactivity data across different solvents?
- Methodological Answer :
- Solvent Parameter Screening : Systematically vary solvent polarity (e.g., THF vs. diethyl ether) and dielectric constants. Monitor reaction kinetics via in-situ Raman spectroscopy .
- Statistical Analysis : Apply multivariate regression to isolate solvent effects (Kamlet-Taft parameters) on reaction yields. Replicate studies under strictly anhydrous conditions to mitigate moisture interference .
Q. How does this compound function as a catalyst in cross-coupling reactions?
- Methodological Answer : Design kinetic studies using substrates like aryl halides. Track turnover frequency (TOF) via GC-MS. Mechanistic probes include radical traps (TEMPO) and isotopic labeling (-substrates) to distinguish single-electron transfer (SET) vs. polar pathways .
Q. What are the challenges in scaling up this compound synthesis for multi-gram applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
